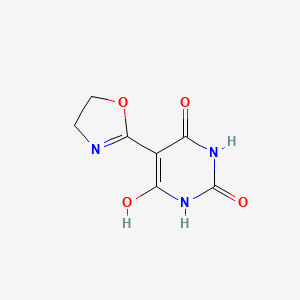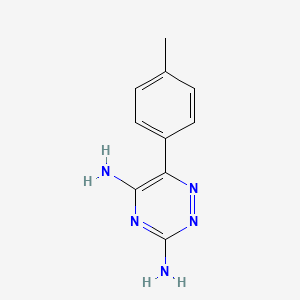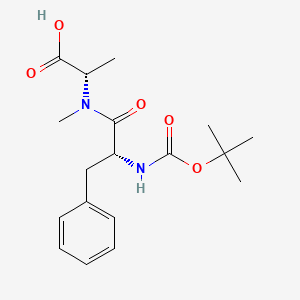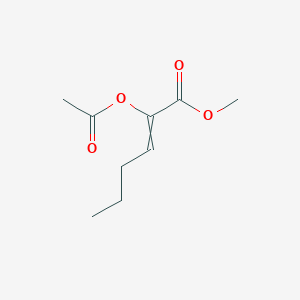![molecular formula C46H52N2Si2 B14200376 6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile CAS No. 859849-51-7](/img/structure/B14200376.png)
6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile is a complex organic compound known for its unique structural properties and high charge carrier mobility. This compound is a derivative of pentacene, a well-known organic semiconductor, and is often used in the field of organic electronics due to its stability and performance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile typically involves the reaction of pentacene with tri(propan-2-yl)silylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as triethylamine, to facilitate the coupling reaction. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 12-24 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives. Substitution reactions can result in various halogenated or alkylated derivatives .
科学研究应用
6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioelectronics and biosensors.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic devices.
作用机制
The mechanism by which 6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile exerts its effects is primarily through its interaction with electronic systems. The compound’s high charge carrier mobility allows it to efficiently transport electrons, making it an excellent material for use in electronic devices. The molecular targets and pathways involved include the π-conjugated system of the pentacene core, which facilitates electron delocalization and transport .
相似化合物的比较
Similar Compounds
6,13-Bis(triisopropylsilylethynyl)pentacene: Known for its high performance in OFET applications.
Pentacene: A simpler derivative with lower stability but widely used in organic electronics.
Rubrene: Another organic semiconductor with high charge carrier mobility but different structural properties.
Uniqueness
6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile stands out due to its enhanced stability and higher charge carrier mobility compared to its simpler counterparts. Its unique structural modifications allow for better performance in electronic applications, making it a valuable compound in the field of organic electronics .
属性
CAS 编号 |
859849-51-7 |
|---|---|
分子式 |
C46H52N2Si2 |
分子量 |
689.1 g/mol |
IUPAC 名称 |
6,13-bis[2-tri(propan-2-yl)silylethynyl]pentacene-2,3-dicarbonitrile |
InChI |
InChI=1S/C46H52N2Si2/c1-29(2)49(30(3)4,31(5)6)19-17-41-43-23-35-15-13-14-16-36(35)24-44(43)42(18-20-50(32(7)8,33(9)10)34(11)12)46-26-38-22-40(28-48)39(27-47)21-37(38)25-45(41)46/h13-16,21-26,29-34H,1-12H3 |
InChI 键 |
YRIMGEMFIBRNSV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C#CC1=C2C=C3C=C(C(=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](C(C)C)(C(C)C)C(C)C)C#N)C#N)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)



![(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate](/img/structure/B14200316.png)
![(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14200317.png)

![4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14200330.png)


![Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]-](/img/structure/B14200339.png)
![9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14200341.png)


